4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640974-63-4
VCID: VC11859717
InChI: InChI=1S/C17H23N5OS/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3
SMILES: CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

CAS No.: 2640974-63-4

Cat. No.: VC11859717

Molecular Formula: C17H23N5OS

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine - 2640974-63-4

Specification

CAS No. 2640974-63-4
Molecular Formula C17H23N5OS
Molecular Weight 345.5 g/mol
IUPAC Name [1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C17H23N5OS/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3
Standard InChI Key IFGPCUGNHRUWRY-UHFFFAOYSA-N
SMILES CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4
Canonical SMILES CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4

Introduction

Chemical Structure and Properties

Structural Composition

The compound features three distinct regions:

  • Pyrrolo[2,3-d]pyrimidine Core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 7, substituted by a methyl group at N-7.

  • Piperidine Ring: A six-membered amine ring connected to the pyrrolopyrimidine core via a carbon-nitrogen bond at position 4.

  • Thiomorpholine-Carbonyl Linker: A thiomorpholine group (a sulfur-containing morpholine derivative) attached to the piperidine via a ketone bridge.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₅OS
Molecular Weight345.5 g/mol
IUPAC Name[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
SMILESCN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4
Topological Polar SA99.6 Ų

The thiomorpholine group enhances solubility compared to morpholine analogs due to sulfur’s lower electronegativity, potentially improving bioavailability .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are unavailable, analogous pyrrolopyrimidine derivatives are synthesized through:

  • Core Construction: Cyclocondensation of aminopyrroles with nitriles or cyanamides to form the pyrrolo[2,3-d]pyrimidine ring .

  • Piperidine Functionalization: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the piperidine group .

  • Carbonyl Bridging: Amide or ketone bond formation between piperidine and thiomorpholine using carbodiimide coupling agents .

Key Challenges

  • Regioselectivity: Ensuring substitution at the pyrrolopyrimidine N-4 position requires controlled reaction conditions .

  • Stereochemistry: The piperidine-thiomorpholine linkage may introduce stereocenters, necessitating chiral resolution .

Pharmacological Profile

Compound ClassTarget KinaseIC₅₀ (nM)Selectivity vs. PKASource
Pyrrolo[2,3-d]pyrimidinesPKB/Akt2–5020–150-fold
Piperidine-carboxamidesJAK1<10>100-fold
Thiomorpholine derivativesLRRK215–30Not reported

The thiomorpholine group may modulate kinase selectivity by occupying hydrophobic pockets near the ATP-binding site .

Cellular and In Vivo Data

  • PKB Inhibitors: Analogs like CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) suppress tumor growth in xenograft models at 50 mg/kg .

  • Metabolic Stability: Piperidine-thiomorpholine derivatives exhibit improved oral bioavailability compared to benzylamine analogs due to reduced first-pass metabolism .

Research Applications and Patents

Key Patents and Therapeutic Claims

Patent/PublicationFocus AreaClaimsSource
US8415355B2Pyrrolopyrimidines as kinase inhibitorsBroad coverage of JAK/STAT inhibitors
WO2011112662A1Piperidine-azetidine JAK1 inhibitorsEmphasis on autoimmune disease applications
US9156845B2LRRK2 inhibitors for neurodegenerative diseasesSpecific claims for Parkinson’s disease

Biomarker Modulation

In cellular assays, related compounds downregulate:

  • p-Akt (Ser473): A marker of PI3K-PKB pathway activity .

  • STAT3 Phosphorylation: Indicative of JAK1/2 inhibition .

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